Cas no 17343-74-7 (Benzene,1,1'-(2,2-dibromocyclopropylidene)bis-)
17343-74-7 structure
Product Name:Benzene,1,1'-(2,2-dibromocyclopropylidene)bis-
Numero CAS:17343-74-7
MF:C15H12Br2
MW:352.063782691956
CID:191052
PubChem ID:291204
Update Time:2025-04-19
Benzene,1,1'-(2,2-dibromocyclopropylidene)bis- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1,1'-(2,2-dibromocyclopropylidene)bis-
- (2,2-dibromo-1-phenylcyclopropyl)benzene
- 1,1-Dibromo-2-2-diphenylcyclopropane
- (2,2-dibromocyclopropane-1,1-diyl)dibenzene
- 1-(2,2-dibromo-1-phenylcyclopropyl)benzene
- 1,1 dibromo-2,2 diphenyl cyclopropane
- 1,1-Dibrom-2,2-diphenyl-cyclopropan
- 1,1-dibromo-2,2-diphenyl-cyclopropane
- 1,1-Dibromo-2,2-diphenylcyclopropane
- 2,2-diphenyl-1,1-dibromocyclopropane
- AC1L6FC6
- AC1Q24EV
- CTK4D4644
- KST-1B0986
- NSC156158
- SureCN5076533
- AKOS024322598
- CCG-51015
- SR-01000640345-1
- Cyclopropane, 1,1-dibromo-2,2-diphenyl-
- SCHEMBL5076533
- Benzene,1'-(2,2-dibromocyclopropylidene)bis-
- Benzene, 1,1'-(2,2-dibromocyclopropylidene)bis-
- DTXSID70303035
- NSC-156158
- 1,1-Diphenyl-2,2-dibromo-cyclopropane
- 17343-74-7
- Cyclopropane,1-dibromo-2,2-diphenyl-
- (2,2-Dibromo-1-phenylcyclopropyl)benzene #
-
- Inchi: 1S/C15H12Br2/c16-15(17)11-14(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2
- Chiave InChI: QHZSIIJMQUCZGT-UHFFFAOYSA-N
- Sorrisi: BrC1(CC1(C1C=CC=CC=1)C1C=CC=CC=1)Br
Proprietà calcolate
- Massa esatta: 349.93056
- Massa monoisotopica: 349.931
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 255
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.2
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 1.699
- Punto di ebollizione: 377.4°Cat760mmHg
- Punto di infiammabilità: 212.8°C
- Indice di rifrazione: 1.677
- PSA: 0
- LogP: 4.86250
Benzene,1,1'-(2,2-dibromocyclopropylidene)bis- Letteratura correlata
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
17343-74-7 (Benzene,1,1'-(2,2-dibromocyclopropylidene)bis-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti